2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide represents a novel structural class of organic molecules with potential therapeutic applications. This article presents a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O3S, with a molar mass of approximately 399.5 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is known for its biological significance in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C19H21N5O3S |
Molar Mass | 399.5 g/mol |
Structural Features | Pyrazolo core, thioether, acetamide |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. Specifically, derivatives of pyrazolo[3,4-d]pyridazine have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression.
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HCT-116 | 15.0 |
These values indicate effective inhibition of cell growth, suggesting its potential as an anticancer agent.
The mechanism of action appears to involve the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have indicated favorable interactions between the compound and the active sites of CDKs, supporting its role as a potential inhibitor.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological properties. For example:
- Thioether Group : Enhances lipophilicity and may improve membrane permeability.
- Acetamide Moiety : Contributes to hydrogen bonding interactions with target proteins.
Research has shown that modifications to these functional groups can lead to increased potency and selectivity against cancer cell lines.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazolo Derivatives : A study published in Journal of Medicinal Chemistry highlighted that pyrazolo derivatives with similar structures exhibited strong inhibitory effects on CDK2 and CDK9, leading to decreased proliferation in MCF-7 cells .
- Molecular Modeling Studies : In silico studies have demonstrated that structural modifications can enhance binding affinity to CDKs, suggesting pathways for drug design .
- Pharmacokinetic Analysis : Research on the pharmacokinetic properties indicates that compounds with similar structures show favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-11-8-16(24-28-11)21-17(26)10-29-19-18-13(12(2)22-23-19)9-20-25(18)14-6-4-5-7-15(14)27-3/h4-9H,10H2,1-3H3,(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWYNILAAKZAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.